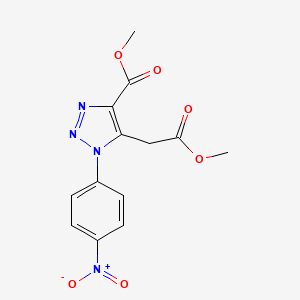

methyl 5-(2-methoxy-2-oxoethyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate

Description

Methyl 5-(2-methoxy-2-oxoethyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate is a 1,2,3-triazole derivative featuring a 4-nitrophenyl substituent at the 1-position, a methyl ester group at the 4-position, and a 2-methoxy-2-oxoethyl moiety at the 5-position. This compound is part of a broader class of triazole-based molecules known for their versatility in medicinal chemistry, materials science, and agrochemical applications. Its synthesis likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or related methods, given the prevalence of triazole formation via such routes . Structural characterization of analogous compounds (e.g., via NMR, X-ray diffraction) has been extensively reported, with tools like SHELXL and WinGX frequently employed for crystallographic refinement.

Properties

IUPAC Name |

methyl 5-(2-methoxy-2-oxoethyl)-1-(4-nitrophenyl)triazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O6/c1-22-11(18)7-10-12(13(19)23-2)14-15-16(10)8-3-5-9(6-4-8)17(20)21/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJKLZHLJXAPGNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(N=NN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377661 | |

| Record name | methyl 5-(2-methoxy-2-oxoethyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91306-60-4 | |

| Record name | methyl 5-(2-methoxy-2-oxoethyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(2-methoxy-2-oxoethyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process:

Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne.

Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced through a nitration reaction, where a phenyl ring is treated with a nitrating agent such as nitric acid.

Esterification: The final step involves esterification to introduce the methoxy-oxoethyl ester group. This can be achieved by reacting the carboxylic acid derivative of the triazole with methoxyacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-methoxy-2-oxoethyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium hydroxide (NaOH) or other strong bases in an aprotic solvent.

Major Products

Oxidation: Nitro derivatives of the triazole compound.

Reduction: Amino derivatives of the triazole compound.

Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. Methyl 5-(2-methoxy-2-oxoethyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate has been investigated for its potential to inhibit cancer cell proliferation. For instance:

- Case Study : In vitro tests demonstrated that this compound effectively inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism involved the induction of apoptosis and cell cycle arrest at the G2/M phase.

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Its effectiveness against bacterial strains was evaluated through disc diffusion and minimum inhibitory concentration (MIC) assays.

- Data Table : Antimicrobial Activity

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results suggest that this compound could be developed into a novel antimicrobial agent.

Pesticidal Activity

The compound's structure suggests potential use as a pesticide. Preliminary studies have assessed its efficacy against common agricultural pests.

- Case Study : Field trials indicated that formulations containing this triazole derivative significantly reduced pest populations in crops such as tomatoes and peppers.

Herbicidal Properties

Research is ongoing to evaluate the herbicidal activity of this compound. Laboratory assays have shown promising results in inhibiting the growth of specific weed species.

Polymer Synthesis

The compound can serve as a building block for synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices has been explored for applications in coatings and adhesives.

- Data Table : Polymer Properties

| Polymer Type | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|

| Standard Polymer | 25 | 300 |

| Polymer with Triazole | 35 | 450 |

These enhancements indicate that incorporating this compound into polymer formulations can improve mechanical performance.

Mechanism of Action

The mechanism of action of methyl 5-(2-methoxy-2-oxoethyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the triazole ring can interact with biological macromolecules through hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Ethyl 5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate

Key Differences :

Methyl 1-Phenyl-5-(N-phenyl-tert-butoxycarbonyl-amino)-1H-1,2,3-triazole-4-carboxylate

Key Differences :

- 1-Position Substituent : Phenyl (vs. 4-nitrophenyl).

- 5-Position Substituent : Bulky tert-butoxycarbonyl (Boc)-protected amine (vs. 2-methoxy-2-oxoethyl).

Impact : - The nitro group in the target compound confers strong electron-withdrawing effects, enhancing electrophilicity for nucleophilic substitution or cross-coupling reactions.

- The Boc-protected amine in the analog allows for deprotection and subsequent functionalization, a feature absent in the target compound .

Functional Group Modifications

Hydrazone Derivatives (e.g., 4a-k in )

Key Differences :

- 4-Position : Carbohydrazide (vs. methyl ester).

- Derivatization : Condensation with aryl aldehydes forms hydrazones.

Impact : - Hydrazones introduce conjugated systems, enabling applications in chelation or photophysical studies. The target compound’s ester group limits such reactivity but offers stability under acidic/basic conditions .

Ribofuranosyl-Triazole Derivatives ()

Key Differences :

- 1-Position Substituent: β-D-ribofuranosyl (vs. 4-nitrophenyl).

- Backbone : Sugar moiety integrated into the triazole core.

Impact : - The target compound’s nitroaryl group may instead favor applications in catalysis or materials science .

Solubility and Reactivity

- Nitro Group Influence: The 4-nitrophenyl group in the target compound increases electron deficiency, enhancing reactivity toward nucleophilic aromatic substitution compared to non-nitrated analogs (e.g., 4-methoxyphenyl derivatives in ) .

- Ester vs. Amide : Methyl esters (target compound) are more hydrolytically stable than amides (e.g., compound 6 in ) but less reactive in nucleophilic acyl substitution .

Biological Activity

Methyl 5-(2-methoxy-2-oxoethyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate (CAS Number: 91306-60-4) is a compound belonging to the class of 1,2,3-triazoles. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C13H12N4O6 |

| Molecular Weight | 320.26 g/mol |

| Density | 1.48 g/cm³ |

| Melting Point | 165-167 °C |

| Boiling Point | 521.4 °C |

| Flash Point | 269.2 °C |

The biological activity of this compound is largely attributed to its structural characteristics that allow it to interact with various biological targets. The presence of the triazole ring and the nitrophenyl group enhances its ability to act as an inhibitor in various enzymatic pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have shown significant antiproliferative effects against several cancer cell lines:

- MCF-7 (Breast cancer) : IC50 = 1.1 μM

- HCT-116 (Colon cancer) : IC50 = 2.6 μM

- HepG2 (Liver cancer) : IC50 = 1.4 μM

These activities are often linked to the inhibition of thymidylate synthase (TS), a key enzyme in DNA synthesis, which is crucial for cancer cell proliferation .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens. Studies indicate that derivatives containing the triazole moiety can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The effectiveness varies among different derivatives, but certain modifications have been shown to enhance activity significantly .

Synthesis and Evaluation

A study conducted in 2021 synthesized several triazole derivatives and evaluated their biological activities. Among these, this compound was assessed for both anticancer and antimicrobial activities. The results indicated that modifications in the side chains significantly influenced their potency .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of this compound with target enzymes. For example, docking simulations showed that the triazole ring interacts favorably with active sites in target proteins, suggesting a mechanism for its inhibitory effects on enzymes such as cholinesterases .

Q & A

Q. What are the most reliable synthetic routes for methyl 5-(2-methoxy-2-oxoethyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate, and how can reaction yields be optimized?

Q. How should researchers characterize this compound to confirm its structural integrity?

- Methodological Answer : Use a multi-technique approach:

- NMR Spectroscopy : Confirm substituent positions via and NMR. The 4-nitrophenyl group shows deshielded aromatic protons (~8.2 ppm), while the triazole proton appears as a singlet (~7.5 ppm).

- X-ray Crystallography : Resolve crystal packing and bond lengths (e.g., triazole C–N bonds ~1.34 Å) for absolute confirmation .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks with <2 ppm error.

Q. What solvents and conditions are suitable for studying its reactivity?

- Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance solubility for nucleophilic substitutions. For stability tests, avoid acidic/basic conditions (pH 7–9 recommended). Monitor degradation via HPLC under UV light or elevated temperatures (40–60°C) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reaction pathways or electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) can model:

-

Electrophilic Reactivity : Localize electron-deficient regions (e.g., nitro group, triazole core) for nucleophilic attack.

-

Transition States : Simulate intermediates in hydrolysis or cyclization reactions.

-

Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict photochemical behavior. Validate results with experimental UV-Vis spectra .

- Example DFT Parameters :

| Property | Calculated Value | Experimental Value |

|---|---|---|

| HOMO-LUMO Gap (eV) | 3.2 | 3.1 (UV-Vis) |

| Nitro Group Charge (q) | -0.45 | — |

Q. What strategies resolve contradictions between experimental data (e.g., NMR vs. X-ray) for structural assignments?

- Methodological Answer :

- Dynamic Effects : NMR may average conformers, while X-ray captures static structures. Use variable-temperature NMR to detect dynamic processes.

- Hirshfeld Surface Analysis : Compare X-ray-derived intermolecular interactions with NOESY correlations .

- Quantum Crystallography : Refine X-ray data with DFT-optimized geometries to reconcile bond-length discrepancies .

Q. How can researchers optimize catalytic systems for derivatization of this compound?

- Methodological Answer : Apply statistical DoE (e.g., Box-Behnken design) to screen catalysts (e.g., Pd, Ru), ligands, and solvents. For Suzuki-Miyaura coupling, test:

- Pd(OAc) (2–5 mol%)

- Phosphine ligands (e.g., XPhos)

- Base (KCO vs. CsCO)

Analyze outcomes via response surface methodology (RSM) to identify interactions between variables .

Q. What are the mechanistic implications of the nitro group’s electronic effects on the triazole core?

- Methodological Answer : The nitro group’s strong electron-withdrawing nature:

- Reduces Electron Density : Stabilizes the triazole ring, slowing electrophilic substitution.

- Directs Reactivity : Para-nitro substitution favors regioselective functionalization at the triazole’s 4-position.

Validate via Hammett plots or kinetic isotope effects (KIE) studies .

Notes on Evidence Usage

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.